molecular formula C16H18ClN5S B5836840 N-(3-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-(3-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B5836840
M. Wt: 347.9 g/mol
InChI Key: UVWSWGDBINBJJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves complex chemical reactions, including the nucleophilic substitution and cycloaddition processes. For example, the synthesis of similar piperazine derivatives, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrates the importance of selecting appropriate sulfonyl chlorides for achieving desired chemical properties and antiproliferative activities against human cancer cell lines (Mallesha et al., 2012).

Molecular Structure Analysis

Structural and spectroscopic properties of compounds structurally related to N-(3-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide reveal insights into their molecular configurations. Studies on similar molecules, like [N’-[(2,4-dihydroxyphenyl) methylidene]-4-(4-fluorophenyl) piperazine-1-carbothiohydrazide] thiosemicarbazone, provide detailed information about their molecular structure through NMR, IR, Raman, and electron absorption and emission techniques, offering a basis for understanding the molecular architecture of our compound of interest (Macalik et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide derivatives can be complex, involving reactions with various nucleophilic reagents to form corresponding dialkylamino derivatives. Research into similar compounds has developed methods for synthesizing N,N′-bis(5-nitro-6-pyrimidiny;) derivatives of piperazine and dispirotripiperazinium dichloride, showcasing the potential for diverse chemical reactions and property modifications (Makarov et al., 1994).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, play a crucial role in the application and study of such compounds. The crystal structure analysis, for instance, of related compounds, offers insight into their stability and interactions, which is vital for understanding the physical characteristics of N-(3-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity with different substances, stability under various conditions, and potential for forming derivatives, is essential for comprehensively understanding N-(3-chloro-2-methylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. Studies on analogous compounds, such as piperazine derivatives with antibacterial activity, highlight the significance of exploring these chemical properties for potential applications in various fields (Foley et al., 2014).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5S/c1-12-13(17)4-2-5-14(12)20-16(23)22-10-8-21(9-11-22)15-18-6-3-7-19-15/h2-7H,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWSWGDBINBJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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